2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide
Overview
Description
2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide is a useful research compound. Its molecular formula is C12H21N5O and its molecular weight is 251.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
A study by Edmondson et al. (2006) focused on the synthesis and evaluation of beta-substituted biarylphenylalanine amides as inhibitors of dipeptidyl peptidase IV (DPP-4), aimed at treating type 2 diabetes. They identified a potent, orally active DPP-4 inhibitor with excellent selectivity and in vivo efficacy in animal models, highlighting its potential as a new treatment for type 2 diabetes (Edmondson et al., 2006).
Synthesis of Pyrrolo-Triazolo-Pyrimidines
Khashi et al. (2015) described the DMAP catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. This research contributes to the development of new compounds with potential biological activities (Khashi et al., 2015).
Neurokinin-1 Receptor Antagonists
Harrison et al. (2001) discovered an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting its potential for clinical administration in treating conditions like emesis and depression. This compound's solubility and efficacy in pre-clinical tests emphasize its significance in therapeutic applications (Harrison et al., 2001).
properties
IUPAC Name |
2-amino-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-8(2)11(13)12(18)16(3)7-10-15-14-9-5-4-6-17(9)10/h8,11H,4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWPHGXNSYDZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=NN=C2N1CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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